

# An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)pyridine

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## Compound of Interest

Compound Name: 2-(1H-Pyrrol-1-yl)pyridine

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This technical guide provides a comprehensive overview of **2-(1H-pyrrol-1-yl)pyridine**, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and an examination of the biological activities of structurally related compounds, offering insights into its potential therapeutic applications.

## Nomenclature and Chemical Identity

**2-(1H-pyrrol-1-yl)pyridine** is a bicyclic aromatic compound consisting of a pyridine ring substituted at the 2-position with a pyrrole ring linked via its nitrogen atom.

Table 1: IUPAC Name and Synonyms for **2-(1H-pyrrol-1-yl)pyridine**

Identifier Type	Value
IUPAC Name	2-(1H-pyrrol-1-yl)pyridine[1]
CAS Number	50966-74-0[1]
PubChem CID	736557[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> [1][2]
SMILES	<chem>c1ccnc(c1)n2cccc2</chem> [2]
InChIKey	AWOGYKQLZGNICG-UHFFFAOYSA-N[2]
Synonyms	N-(2-pyridyl)pyrrole, 1-(2-pyridinyl)pyrrole, Pyridine, 2-(1H-pyrrol-1-yl)-[1]

## Physicochemical Properties

The physicochemical properties of **2-(1H-pyrrol-1-yl)pyridine** are crucial for its handling, formulation, and behavior in biological systems. The data presented below are primarily computed values sourced from PubChem.

Table 2: Computed Physicochemical Properties of **2-(1H-pyrrol-1-yl)pyridine**

Property	Value	Source
Molecular Weight	144.17 g/mol	[1][2]
XLogP3	1.6	[1]
Hydrogen Bond Donor Count	0	Computed by Cactvs
Hydrogen Bond Acceptor Count	2	Computed by Cactvs
Rotatable Bond Count	1	Computed by Cactvs
Exact Mass	144.068748264 Da	[1]
Topological Polar Surface Area	17.8 Å <sup>2</sup>	[1]
Heavy Atom Count	11	Computed by PubChem
Complexity	119	[1]

## Synthesis of 2-(1H-pyrrol-1-yl)pyridine

The synthesis of N-substituted pyrroles can be effectively achieved through the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of **2-(1H-pyrrol-1-yl)pyridine**, 2-aminopyridine serves as the primary amine and 2,5-dimethoxytetrahydrofuran is a stable precursor to the required 1,4-dicarbonyl compound (succinaldehyde).

This protocol is a representative method for the synthesis of **2-(1H-pyrrol-1-yl)pyridine**.

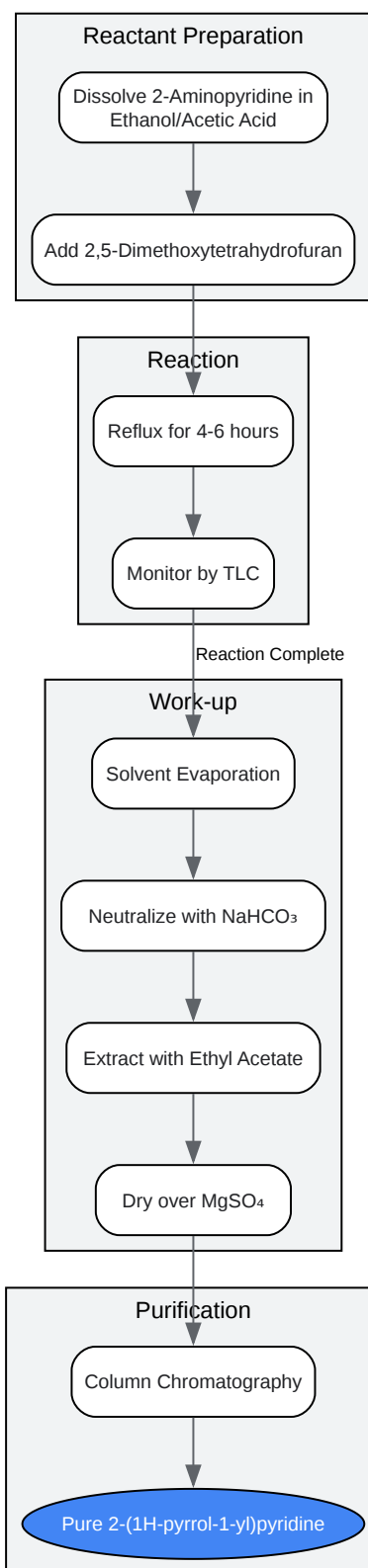
Materials:

- 2-Aminopyridine
- 2,5-Dimethoxytetrahydrofuran
- Glacial Acetic Acid
- Ethanol

- Sodium Bicarbonate (Saturated Aqueous Solution)
- Anhydrous Magnesium Sulfate
- Ethyl Acetate
- Hexane

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a mixture of ethanol and glacial acetic acid.
- To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Neutralize the residue by careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure **2-(1H-pyrrol-1-yl)pyridine**.



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Synthesis workflow for **2-(1H-pyrrol-1-yl)pyridine**.

## Biological Activity and Potential Applications in Drug Development

While specific biological data for **2-(1H-pyrrol-1-yl)pyridine** is limited in publicly accessible literature, the broader class of pyrrole and pyridine-containing heterocycles is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[\[3\]](#)[\[4\]](#)[\[5\]](#)

A recent study on a novel derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has shed light on the potential of this scaffold in oncology. This compound demonstrated selective cytotoxicity against human myeloid leukemia cell lines, while showing no significant toxicity to non-cancerous cells.[\[6\]](#)[\[7\]](#)

The derivative of 2-pyrrol-1-ylpyridine was evaluated for its cytotoxic potential against HL60 (acute myeloid leukemia) and K562 (chronic myeloid leukemia) cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values were determined using an MTT assay.

Table 3: Cytotoxicity (IC<sub>50</sub>) of a 2-pyrrol-1-ylpyridine Derivative

Cell Line	Cancer Type	IC <sub>50</sub> (µg/mL)
HL60	Acute Myeloid Leukemia	25.93 <a href="#">[6]</a> <a href="#">[7]</a>
K562	Chronic Myeloid Leukemia	10.42 <a href="#">[6]</a> <a href="#">[7]</a>

These results indicate a potent and selective antiproliferative effect on leukemia cells, suggesting that the 2-pyrrol-1-ylpyridine scaffold could be a promising starting point for the development of novel anti-leukemia agents.[\[6\]](#)

The same study also investigated the immunomodulatory effects of the compound. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2) and modulate the expression of several key cytokines in peripheral blood mononuclear cells (PBMCs).[\[6\]](#)[\[7\]](#) Specifically, the compound led to a decrease in the pro-inflammatory cytokine INF $\gamma$ , while upregulating the expression of IL-4, IL-6, IL-10, and IL-12/23p40.[\[6\]](#) This modulation of cytokine profiles suggests a potential role in immuno-oncology, where altering the tumor microenvironment can enhance anti-tumor responses.

## Experimental Protocols for Biological Evaluation

The following protocols are based on the methodologies used to assess the biological activity of the aforementioned 2-pyrrol-1-ylpyridine derivative.[6][7]

**Objective:** To determine the concentration-dependent cytotoxic effect of the compound on cancer and non-cancerous cell lines.

**Procedure:**

- Seed cells (e.g., HL60, K562, Vero, PBMCs) in 96-well plates at an appropriate density and incubate for 24 hours.
- Treat the cells with various concentrations of the test compound (e.g., 3-100  $\mu\text{g/mL}$ ) and incubate for 24, 48, and 72-hour time points.
- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to untreated control cells and determine the  $\text{IC}_{50}$  value.

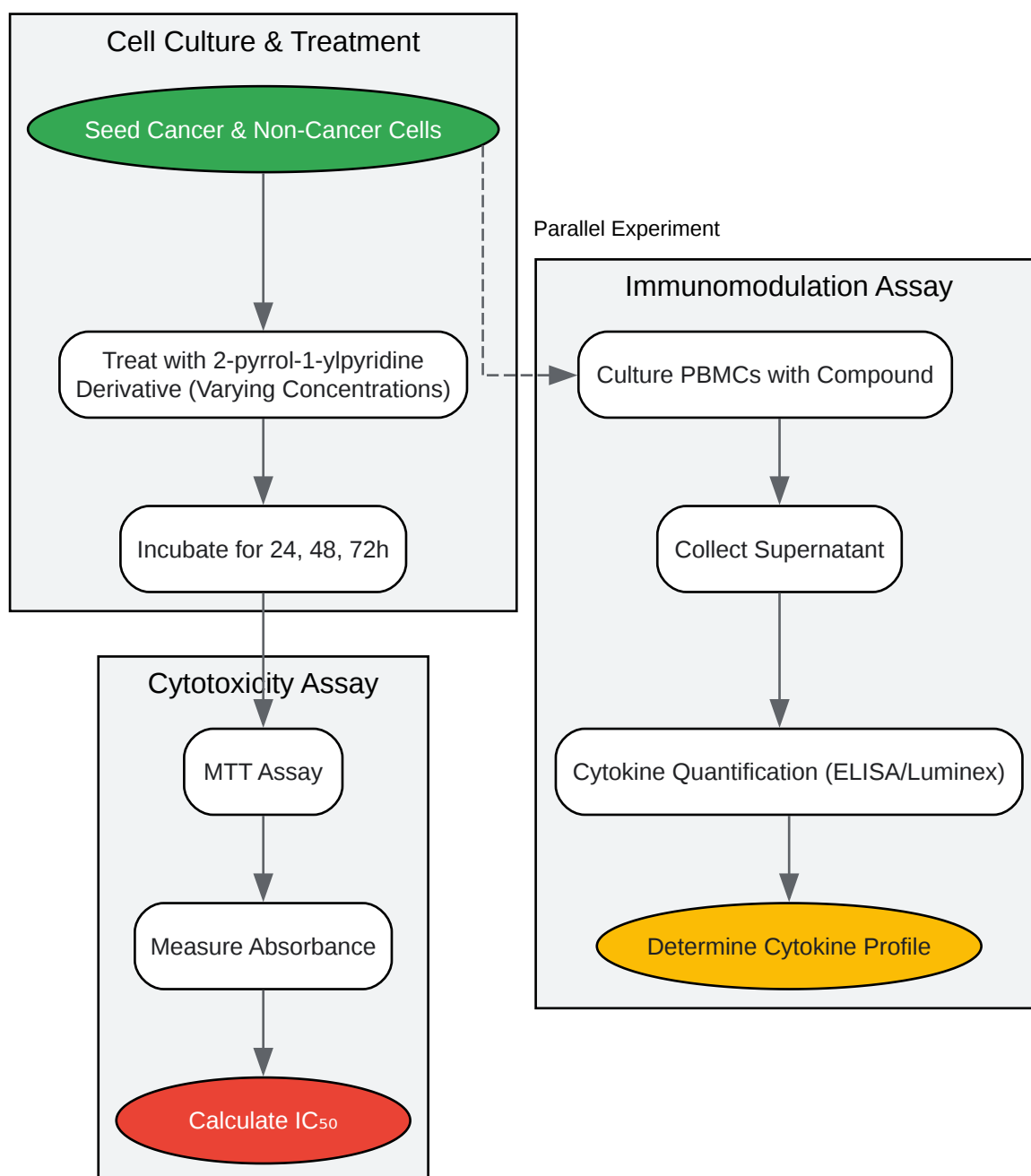
**Objective:** To evaluate the effect of the compound on the production of various cytokines by immune cells.

**Procedure:**

- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
- Culture the PBMCs in the presence or absence of the test compound at a non-toxic concentration.

- Stimulate the cells with a suitable mitogen (e.g., phytohemagglutinin) to induce cytokine production.
- After a 24-hour incubation period, collect the cell culture supernatants.
- Quantify the concentration of various cytokines (e.g., IL-4, IL-6, IL-10, IL-12/23p40, INF $\gamma$ ) in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.
- Analyze the data to determine the change in cytokine expression levels in response to the compound treatment.





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Workflow for biological evaluation of 2-pyrrol-1-ylpyridine derivatives.

## Conclusion

**2-(1H-pyrrol-1-yl)pyridine** represents a valuable scaffold in medicinal chemistry. Its straightforward synthesis via established methods like the Paal-Knorr reaction makes it an accessible starting point for the generation of diverse chemical libraries. The demonstrated

cytotoxic and immunomodulatory activities of a closely related derivative highlight the potential of this chemical class in the development of new therapeutics, particularly in the field of oncology. Further investigation into the specific biological targets and mechanisms of action of **2-(1H-pyrrol-1-yl)pyridine** and its analogues is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this promising compound.

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